

Physicochemical and Spectroscopic Properties of 5-TAMRA Azide

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Compound of Interest

Compound Name: TAMRA azide, 5-isomer

Cat. No.: B7909776

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5-TAMRA azide is a derivative of the bright and photostable rhodamine dye, modified with an azide functional group to enable its participation in click chemistry reactions.^{[1][2]} Its robust performance under physiological conditions makes it an ideal fluorescent reporter for bioconjugation.^[1]

Property	Value	Source(s)
Molecular Formula	C ₂₈ H ₂₈ N ₆ O ₄	^{[1][3]}
Molecular Weight	~512.56 g/mol	^{[1][4]}
Appearance	Pink to dark red solid	^{[1][4]}
Purity	≥ 90-95% (HPLC/LCMS)	^{[1][3]}
Excitation Maximum (λ _{ex})	~546-555 nm	^{[1][2][3]}
Emission Maximum (λ _{em})	~575-580 nm	^{[1][2][3]}
Molar Extinction Coeff. (ε)	~91,000 L·mol ⁻¹ ·cm ⁻¹	^{[2][3]}
Solubility	Good in polar organic solvents (DMSO, DMF)	^{[3][4]}
Storage Conditions	-20°C, protected from light	^{[1][3][4]}

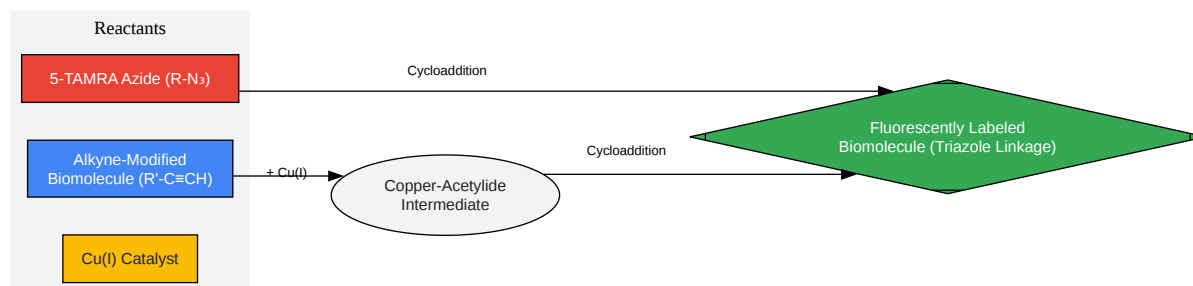
Core Mechanisms of 5-TAMRA Azide in Click Chemistry

Click chemistry refers to a class of reactions that are bio-orthogonal, high-yielding, and proceed under mild, aqueous conditions.^{[5][6]} 5-TAMRA azide is primarily employed in two variations of the azide-alkyne cycloaddition to form a stable triazole linkage.^{[7][8]}

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prevalent form of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).^{[9][10]} This reaction involves the specific ligation of an azide (5-TAMRA azide) and a terminal alkyne, functional groups that are largely absent in native biological systems, ensuring high specificity.^{[11][12]} The reaction is characterized by its efficiency and the formation of a stable, irreversible covalent bond.^{[5][13]}

The mechanism relies on a Cu(I) catalyst, which is typically generated in situ from a Cu(II) source like copper(II) sulfate (CuSO_4) and a reducing agent such as sodium ascorbate.^[6] The Cu(I) species coordinates with the terminal alkyne, lowering the pKa of its terminal proton and facilitating the formation of a copper-acetylide intermediate. This intermediate then readily reacts with the azide in a [3+2] cycloaddition to yield a stable 1,4-disubstituted triazole product.^[8] To enhance reaction speed and yield, specialized reagents like FastClick™ 5-TAMRA Azide contain a copper-chelating ligand that stabilizes the Cu(I) oxidation state and increases its effective concentration at the reaction site.^[14]



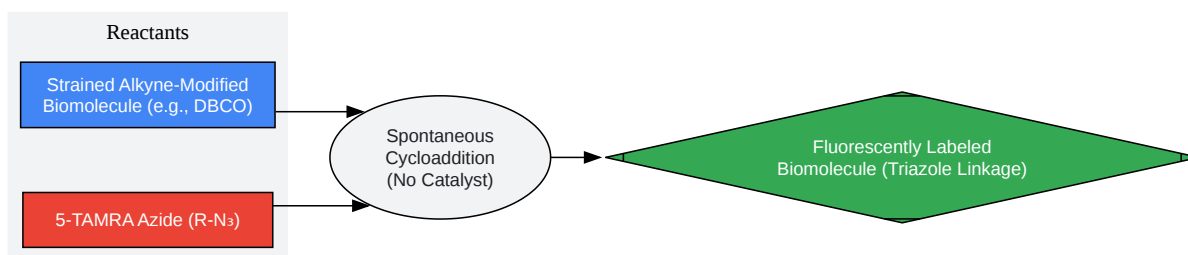
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Figure 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cellular toxicity associated with copper catalysts, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.^{[15][16]} This copper-free click reaction is ideal for labeling biomolecules in living systems.^{[1][15]}

The driving force for SPAAC is the high ring strain of a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).^{[15][17]} This intrinsic strain significantly lowers the activation energy of the cycloaddition, allowing the reaction between the strained alkyne and an azide to proceed rapidly at physiological temperatures without any catalyst.^{[7][17]} 5-TAMRA azide reacts efficiently with biomolecules modified with a strained alkyne to form a stable triazole conjugate, enabling real-time visualization in live cells.^{[1][7]}



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Figure 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.

Comparative Analysis: CuAAC vs. SPAAC

Feature	Copper(I)-Catalyzed (CuAAC)	Strain-Promoted (SPAAC)
Catalyst	Requires Cu(I) catalyst.[10]	Catalyst-free.[7]
Biocompatibility	Limited in living systems due to copper toxicity.[15][18]	Highly biocompatible; suitable for live-cell and in vivo studies. [15][16]
Reaction Kinetics	Generally fast (10-100 M ⁻¹ s ⁻¹). Can be accelerated with ligands.[14][18]	Can be very fast (up to 10 ⁶ M ⁻¹ s ⁻¹ with optimized reagents), but kinetics vary widely with the type of strained alkyne used.[17]
Core Reagents	5-TAMRA Azide + Terminal Alkyne.[5]	5-TAMRA Azide + Strained Alkyne (e.g., DBCO, BCN).[15]
Primary Applications	Labeling of purified biomolecules (in vitro), material science, diagnostics.[1][9]	Live-cell imaging, in vivo tracking, surface labeling.[1][19]

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization is recommended for specific applications.

General Protocol for CuAAC Labeling of an Alkyne-Modified Peptide

This protocol describes the labeling of a peptide containing a terminal alkyne (e.g., propargylglycine) with 5-TAMRA azide.[\[9\]](#)

1. Reagent Preparation:

- Alkyne-Peptide Stock: Dissolve the alkyne-modified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.5) to a final concentration of 1-5 mM.
- 5-TAMRA Azide Stock: Prepare a 10 mM stock solution in anhydrous DMSO. Store in single-use aliquots at -20°C.[\[20\]](#)
- Copper(II) Sulfate (CuSO_4) Stock: Prepare a 50 mM stock solution in deionized water.
- Sodium Ascorbate Stock: Freshly prepare a 500 mM stock solution in deionized water immediately before use.
- TBTA Ligand Stock: Prepare a 10 mM stock solution of Tris(benzyltriazolylmethyl)amine (TBTA) in DMSO.

2. Reaction Assembly:

- In a microcentrifuge tube, combine the following in order:
 - Alkyne-Peptide (to a final concentration of 100 μM).
 - 5-TAMRA Azide (to a final concentration of 200-500 μM ; 2-5 equivalents).
 - TBTA Ligand (to a final concentration of 500 μM).
 - Copper(II) Sulfate (to a final concentration of 500 μM).

- Vortex the mixture gently.
- Initiate the reaction by adding Sodium Ascorbate to a final concentration of 5 mM. Vortex briefly.[\[20\]](#)

3. Incubation:

- Incubate the reaction at room temperature for 1-4 hours, protected from light. Reaction completion can be monitored by HPLC or mass spectrometry.

4. Purification:

- Purify the labeled peptide from excess reagents. For peptides, this is commonly achieved via reverse-phase HPLC (RP-HPLC) or by precipitation (e.g., with cold acetone).[\[11\]](#)

General Protocol for SPAAC Labeling of Glycans in Live Cells

This protocol outlines the metabolic labeling of cellular glycans with an azide-modified sugar followed by copper-free click labeling with a DBCO-functionalized 5-TAMRA dye.

1. Metabolic Labeling:

- Culture cells under standard conditions to the desired confluency.
- Replace the standard culture medium with a medium containing an azide-modified metabolic precursor (e.g., 25-100 μM of Ac₄ManNAz for sialic acid labeling) for 24-48 hours. This allows for the incorporation of azide groups into cellular glycans.

2. Copper-Free Click Reaction:

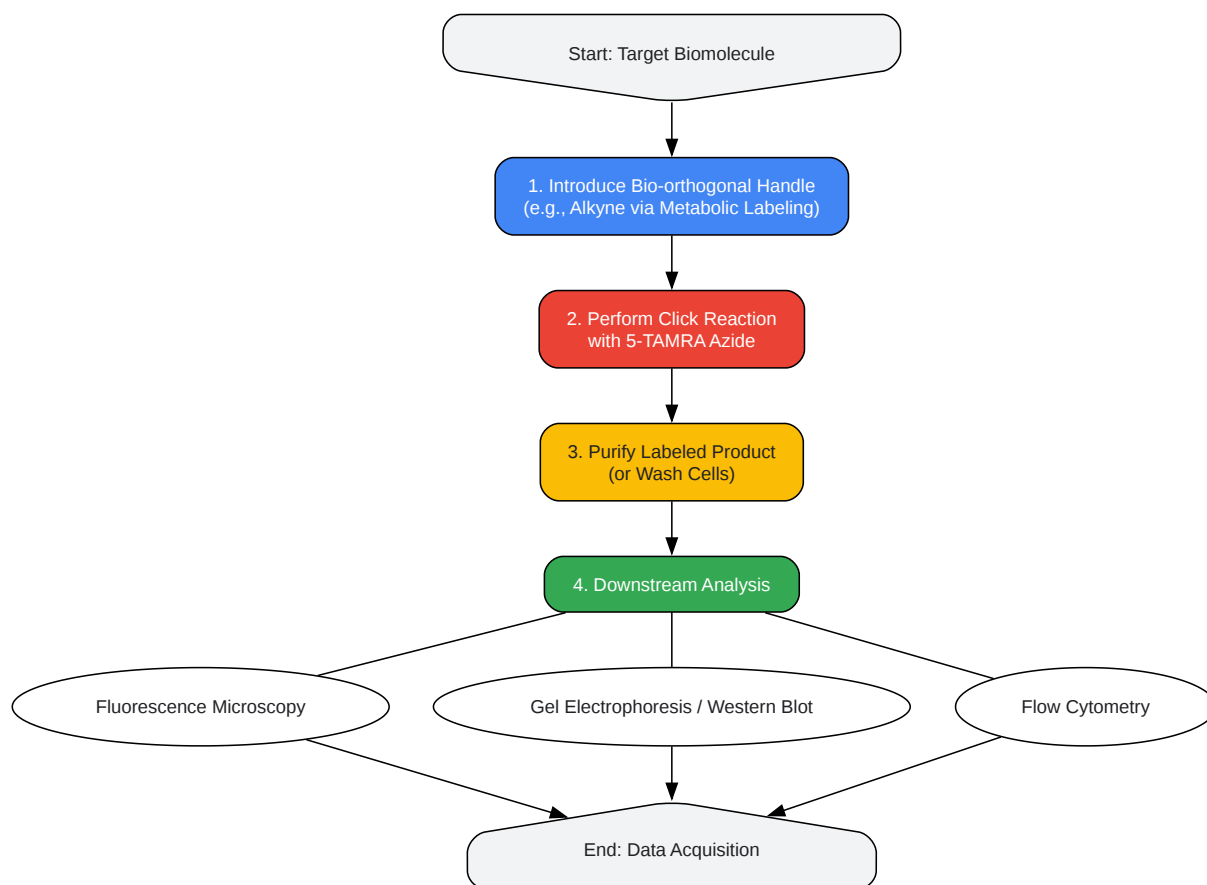
- Wash the cells twice with warm PBS or serum-free medium to remove unincorporated azide sugar.
- Add a solution of 5-TAMRA-DBCO (or other strained alkyne conjugate) to the cells at a final concentration of 5-20 μM in a serum-free medium.
- Incubate for 30-90 minutes at 37°C, protected from light.

3. Washing and Imaging:

- Remove the labeling solution and wash the cells three times with warm PBS.
- Fix the cells if required for the desired imaging application (e.g., with 4% paraformaldehyde).
- Counterstain nuclei with a suitable dye (e.g., DAPI) if desired.
- Image the cells using a fluorescence microscope with appropriate filter sets for TAMRA (e.g., TRITC channel).[\[1\]](#)

Visualizing the Experimental Workflow

The general workflow for labeling and detecting a biomolecule using 5-TAMRA azide and click chemistry follows a logical sequence of steps from modification to analysis.



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